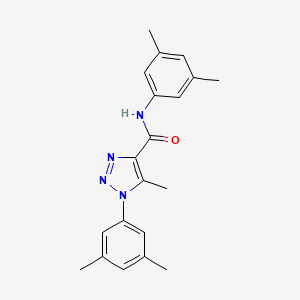

N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

説明

N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by two 3,5-dimethylphenyl substituents at the 1- and N-positions of the triazole ring, along with a methyl group at position 5. Its structural features, such as the electron-donating methyl groups and lipophilic aromatic rings, suggest relevance in structure-activity relationship (SAR) studies .

特性

分子式 |

C20H22N4O |

|---|---|

分子量 |

334.4 g/mol |

IUPAC名 |

N,1-bis(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide |

InChI |

InChI=1S/C20H22N4O/c1-12-6-13(2)9-17(8-12)21-20(25)19-16(5)24(23-22-19)18-10-14(3)7-15(4)11-18/h6-11H,1-5H3,(H,21,25) |

InChIキー |

YNOXOSJCMIMDOU-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC(=C3)C)C)C)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N,1-ビス(3,5-ジメチルフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボキサミドの合成は、通常、複数段階のプロセスを伴います。

トリアゾール環の形成: トリアゾール環は、アジドとアルキンの間の1,3-双極子環状付加反応によって合成できます。この反応は、しばしば銅(I)塩(CuAAC - 銅触媒アジド-アルキン環状付加)によって触媒されます。

芳香族置換基の導入: 芳香族置換基(3,5-ジメチルフェニル基)は、求核置換反応または鈴木-宮浦クロスカップリング反応を介して導入できます。

カルボキサミド形成: カルボキサミド基は、通常、適切なアミンとトリアゾール誘導体を脱水条件下で反応させることによって導入され、しばしばカルボジイミド(例えば、EDCI)またはHATUなどのカップリング剤を使用します。

工業生産方法

この化合物の工業生産は、大規模合成向けに最適化された同様の合成経路に従う可能性が高くなります。これには、環状付加段階に連続フローリアクターを使用すること、より効率的な触媒を使用すること、収率と純度を最大化し、廃棄物とコストを最小限に抑えるために反応条件を最適化することが含まれます。

化学反応の分析

科学研究への応用

N,1-ビス(3,5-ジメチルフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボキサミドは、科学研究においていくつかの用途があります。

医薬品化学: 生物学的標的に結合する能力により、抗菌剤、抗真菌剤、抗癌剤としての可能性が研究されています。

生物学: この化合物は、酵素機構を研究するためのプローブとして、または受容体結合研究におけるリガンドとして使用できます。

材料科学: その独特の構造により、特定の電子特性や光物理特性を備えた新素材の開発に役立ちます。

農業: 生物学的活性があるため、殺虫剤や除草剤として研究される可能性があります。

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated the anticancer properties of compounds related to triazole derivatives. For instance, derivatives of triazoles have shown significant growth inhibition in various cancer cell lines. The compound N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine exhibited percent growth inhibitions (PGIs) of up to 86.61% against specific cancer cell lines such as SNB-19 and OVCAR-8 .

Mechanism of Action

The mechanism by which triazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, compounds that increase the translocation of phosphatidylserine and alter mitochondrial membrane potential have been observed to enhance apoptotic activity .

Agricultural Applications

Pesticidal Properties

Triazole compounds are known for their fungicidal properties. They inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This action makes them effective against a wide range of fungal pathogens in crops. Research has indicated that triazole derivatives can significantly reduce fungal growth in agricultural settings .

Materials Science

Polymer Additives

N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be used as an additive in polymers to enhance UV stability. The incorporation of triazole compounds into polycarbonate and polyethylene formulations has been shown to improve their resistance to UV degradation .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant PGIs against various cancer cells |

| Agricultural Chemistry | Fungicides | Effective against fungal pathogens |

| Materials Science | UV stabilizers in polymers | Enhanced UV resistance |

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer efficacy of N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine on multiple cancer cell lines. The compound demonstrated high PGIs across several cell lines indicating its potential as a therapeutic agent .

Case Study 2: Agricultural Application

In agricultural trials, triazole-based fungicides were applied to crops affected by fungal infections. The results showed a marked decrease in fungal biomass and improved crop yield compared to untreated controls .

作用機序

類似化合物の比較

類似化合物

1,2,3-トリアゾール誘導体: 1,2,3-トリアゾール-4-カルボン酸とその誘導体などの化合物は、トリアゾールコア構造を共有しています。

芳香族カルボキサミド: N-フェニル-1,2,3-トリアゾール-4-カルボキサミドなどの化合物は、同様の官能基を持っていますが、置換基が異なります。

独自性

N,1-ビス(3,5-ジメチルフェニル)-5-メチル-1H-1,2,3-トリアゾール-4-カルボキサミドは、トリアゾール環と2つの3,5-ジメチルフェニル基、カルボキサミド官能基を組み合わせた特有の組み合わせにより独自性があります。このユニークな構造は、他のトリアゾール誘導体や芳香族カルボキサミドとは異なる、独自の化学的特性と潜在的な生物学的活性を付与します。

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl and triazole rings significantly influence physical and chemical properties. For example:

- Melting Points: Chlorinated analogs, such as 5-chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b, ), exhibit higher melting points (171–172°C) compared to non-chlorinated derivatives (e.g., 3a: 133–135°C) due to increased molecular symmetry and intermolecular halogen bonding .

Table 1: Comparison of Physical Properties

*Estimated based on substituent contributions.

Herbicidal Potential

The target compound’s triazole-carboxamide scaffold resembles STL017813 (Vitas-M Chemical), which features a 3-(4-chlorophenyl)-2,1-benzoxazol-5-yl group.

Structural Analysis Tools

Crystallographic data for related compounds (e.g., 3a–3p) were likely refined using SHELXL () and visualized via WinGX/ORTEP (). These tools enable precise determination of bond lengths and angles, critical for understanding substituent effects on molecular conformation .

生物活性

N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has gained attention for its diverse biological activities. Triazoles are known for their applications in medicinal chemistry, particularly due to their antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The chemical structure of N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be represented as follows:

- Molecular Formula : C16H18N4O

- Molecular Weight : 298.35 g/mol

This compound features a triazole ring that contributes to its pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have exhibited significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

In a comparative study of triazole derivatives:

- Compound A (related structure) showed IC50 values of 1.1 μM against MCF-7 (breast cancer), 2.6 μM against HCT-116 (colon cancer), and 1.4 μM against HepG2 (liver cancer) cell lines.

- Mechanism of Action : The anticancer activity was attributed to thymidylate synthase inhibition, a crucial enzyme in DNA synthesis .

Antimicrobial Activity

The antimicrobial properties of triazole compounds are well-documented. N,1-bis(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated several triazole derivatives against common pathogens:

- Inhibition Results : Some compounds exhibited significant inhibition against Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) values were determined for active compounds, indicating their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often influenced by their structural features. Key findings include:

- Substituents on the Phenyl Ring : The presence of methyl groups in specific positions enhances cytotoxicity.

- Triazole Ring Modifications : Alterations in the triazole moiety can significantly impact both anticancer and antimicrobial activities .

Comparative Analysis of Biological Activities

| Compound | Cell Line Tested | IC50 (μM) | Antimicrobial Activity |

|---|---|---|---|

| Compound A | MCF-7 | 1.1 | Active against E. coli |

| Compound B | HCT-116 | 2.6 | Active against S. aureus |

| N-bis(3,5-dimethylphenyl) derivative | HepG2 | 1.4 | Moderate activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。